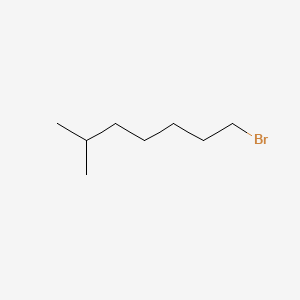
4-Oxononansäure
Übersicht
Beschreibung
3-caproyl propionic acid is an oxo carboxylic acid.
4-Oxononanoic acid is a natural product found in Nicotiana tabacum with data available.
Wissenschaftliche Forschungsanwendungen
1. Vorläufer für γ-Nonalacton in der Weinherstellung 4-Oxononansäure ist als Vorläufer für γ-Nonalacton in Bordeaux-Rebsorten identifiziert worden . Sie spielt eine bedeutende Rolle für das aromatische Potenzial des Weins und trägt zu seinem einzigartigen Geschmacksprofil bei .
Forschung zur Innenraumluftqualität
In Studien zur Innenraumluftqualität wurde this compound als Produkt von Kochdunsten nachgewiesen . Sie ist eine der vielen flüchtigen organischen Verbindungen (VOCs), die beim Kochen freigesetzt werden, und ihr Vorhandensein kann Forschern helfen, die Zusammensetzung und Entwicklung von Innenraumluftverschmutzung zu verstehen .
Lebensmittelwissenschaften und Aromachemie
this compound ist auch in der Lebensmittelwissenschaft und Aromachemie relevant. Sie kann während des Garvorgangs entstehen und zum Gesamtaromatisierungsprofil von gekochten Lebensmitteln beitragen .
Umweltwissenschaften
In den Umweltwissenschaften kann der Nachweis von this compound in der Innenraumluft Aufschluss über die Arten von VOCs geben, die in der Umgebung vorhanden sind, und ihre potenziellen Quellen .
Analytische Chemie
this compound kann als Zielverbindung in der analytischen Chemie verwendet werden. Ihr Nachweis und ihre Quantifizierung können bei der Entwicklung und Validierung von analytischen Methoden für VOCs helfen .
Gesundheits- und Sicherheitsstudien
Das Vorhandensein von this compound in der Innenraumluft, insbesondere als Folge von Kochdunsten, kann Auswirkungen auf die menschliche Gesundheit haben. Studien zu ihren Auswirkungen können zu unserem Verständnis der Gesundheitsrisiken im Zusammenhang mit Innenraumluftverschmutzung beitragen .
Wirkmechanismus
Target of Action
4-Oxononanoic acid is a peroxidation product of -6 polyunsaturated fatty acids . It covalently reacts with lysine residues to generate a 4-ketoamide-type ONE-lysine adduct, N-(4-oxononanoyl)lysine (ONL) . This suggests that the primary targets of 4-Oxononanoic acid are proteins with lysine residues.
Mode of Action
The interaction of 4-Oxononanoic acid with its targets involves a covalent reaction with lysine residues. This reaction results in the formation of a 4-ketoamide-type ONE-lysine adduct, N-(4-oxononanoyl)lysine (ONL) .
Biochemical Pathways
The ozonolysis of fatty acid monolayers, such as oleic acid, leads to the formation of 4-Oxononanoic acid . The reaction pathways resulting from the ozonolysis lead to a total of four initial reaction products: nonanoic acid, nonanal, 9-oxononanoic acid, and azelaic acid . These products affect the physical properties of aerosol particles and their chemical reactivity .
Pharmacokinetics
It is known that the compound is formed during lipid peroxidation-mediated modification of protein in vitro and in vivo .
Result of Action
The result of 4-Oxononanoic acid’s action is the formation of N-(4-oxononanoyl)lysine (ONL), a 4-ketoamide-type ONE-lysine adduct . This adduct has been identified in the oxidative modification of low-density lipoprotein (LDL) in vitro . It is also present in atherosclerotic lesions, where it is mainly localized in the vascular endothelial cells and macrophage- and vascular smooth muscle cell-derived foam cells .
Action Environment
The action of 4-Oxononanoic acid is influenced by environmental factors such as temperature and salinity . This suggests that the action, efficacy, and stability of 4-Oxononanoic acid are temperature-dependent .
Eigenschaften
IUPAC Name |
4-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDIIROHTWNJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209445 | |
| Record name | 4-Oxopelargonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-52-4 | |
| Record name | 4-Oxopelargonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxopelargonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6064-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-OXONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2N5565DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 4-oxononanoic acid and the aroma of wine?
A1: Research suggests that 4-oxononanoic acid is a precursor to γ-nonalactone, a compound known to contribute to the desirable "dried/cooked fruits" aroma found in some wines. [] This keto acid has been identified in both Merlot and Cabernet Sauvignon grape musts. [] During alcoholic fermentation, Saccharomyces cerevisiae can biotransform 4-oxononanoic acid into γ-nonalactone. [] Interestingly, this biotransformation is enantioselective, favoring the production of the (R)-enantiomer of γ-nonalactone. [] This is significant because the (R)- and (S)-enantiomers have different sensory profiles and detection thresholds, influencing the overall aroma of the wine. []
Q2: Has 4-oxononanoic acid been found in other plants besides grapes?
A2: Yes, 4-oxononanoic acid was first discovered in the roots of the kava plant (Piper methysticum). [] This plant is traditionally used to prepare a beverage known for its sedative effects. [] The volatile acids present in kava, including 4-oxononanoic acid, are thought to be responsible for the characteristic aroma of kava extracts. [] This finding suggests that 4-oxononanoic acid and its related metabolic pathways might play a role in the aroma profiles of various plant species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)




